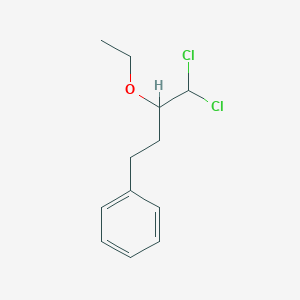![molecular formula C21H31ClN2O B14391047 N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea CAS No. 89472-74-2](/img/structure/B14391047.png)
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through the reduction of norcamphor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently. Catalysts and solvents are often used to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but differs in functional groups.
Norbornane: Another bicyclic compound with a similar core structure.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of the urea moiety.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications .
Propiedades
Número CAS |
89472-74-2 |
|---|---|
Fórmula molecular |
C21H31ClN2O |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-1-[(4-chlorophenyl)methyl]-3-hexylurea |
InChI |
InChI=1S/C21H31ClN2O/c1-2-3-4-5-12-23-21(25)24(15-16-7-10-19(22)11-8-16)20-14-17-6-9-18(20)13-17/h7-8,10-11,17-18,20H,2-6,9,12-15H2,1H3,(H,23,25) |
Clave InChI |
HWGVLQWGFVBRTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)N(CC1=CC=C(C=C1)Cl)C2CC3CCC2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


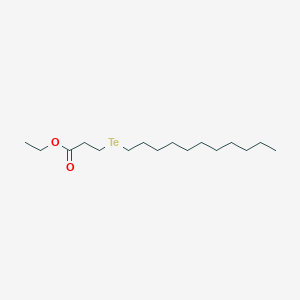


![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)
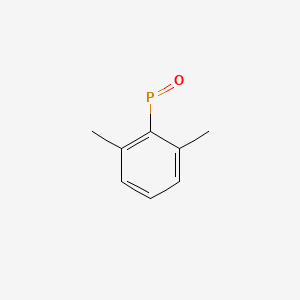

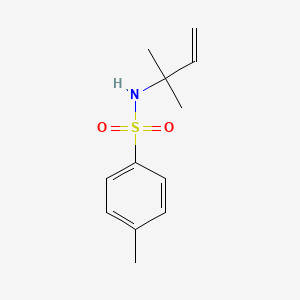

![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)

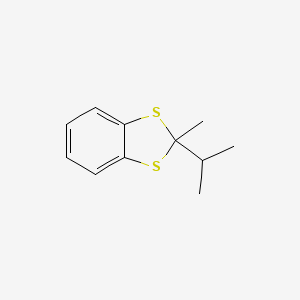
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
